6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes ethyl, methyl, and nitro groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Condensation Reactions: Starting with ethyl acetoacetate and urea, followed by nitration to introduce the nitro group.
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Similar in structure but lacks the pyrimidine ring and nitro group.
N,N,N’,N’-Tetramethyl-1,2-diaminoethane: Another related compound with similar alkyl groups but different core structure.
Uniqueness
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its pyrimidine ring, nitro group, and multiple alkyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94320-76-0 |
---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-ethyl-2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5O2/c1-6-7-8(15(16)17)9(13(2)3)12-10(11-7)14(4)5/h6H2,1-5H3 |
InChI Key |
LRGUWXJZULCDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.